Sodium hydrogen 8-amino-3-hydroxynaphthalene-1,5-disulphonate

Dye intermediate procurement Positional isomer QC InChIKey batch verification

Sodium hydrogen 8-amino-3-hydroxynaphthalene-1,5-disulphonate (CAS 93776-87-5; EINECS 298-014-7) is a monosodium salt of an aminohydroxy-naphthalenedisulfonic acid with the molecular formula C₁₀H₈NNaO₇S₂ and a molecular weight of 341.3 g/mol. It belongs to the class of aminonaphthalenesulfonic acids, which serve as essential coupling components in the synthesis of azo dyes, reactive dyes, and organic pigments.

Molecular Formula C10H8NNaO7S2
Molecular Weight 341.3 g/mol
CAS No. 93776-87-5
Cat. No. B12671912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium hydrogen 8-amino-3-hydroxynaphthalene-1,5-disulphonate
CAS93776-87-5
Molecular FormulaC10H8NNaO7S2
Molecular Weight341.3 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=C(C=C(C2=C1N)S(=O)(=O)O)O)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C10H9NO7S2.Na/c11-7-1-2-8(19(13,14)15)6-3-5(12)4-9(10(6)7)20(16,17)18;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1
InChIKeyXYCKNWOLHQBPNL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Hydrogen 8-Amino-3-Hydroxynaphthalene-1,5-Disulphonate (CAS 93776-87-5): Procurement-Grade Overview for Dye Intermediate Sourcing


Sodium hydrogen 8-amino-3-hydroxynaphthalene-1,5-disulphonate (CAS 93776-87-5; EINECS 298-014-7) is a monosodium salt of an aminohydroxy-naphthalenedisulfonic acid with the molecular formula C₁₀H₈NNaO₇S₂ and a molecular weight of 341.3 g/mol . It belongs to the class of aminonaphthalenesulfonic acids, which serve as essential coupling components in the synthesis of azo dyes, reactive dyes, and organic pigments [1]. The compound features an amino group at the 8-position, a hydroxyl group at the 3-position, and sulfonate groups at the 1- and 5-positions of the naphthalene ring, a specific substitution pattern that distinguishes it from the more widely used commercial isomers such as H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid), K-acid (1-amino-8-hydroxynaphthalene-4,6-disulfonic acid), and gamma-acid (2-amino-8-hydroxynaphthalene-6-sulfonic acid) [1][2].

Why In-Class Naphthalenedisulfonic Acid Isomers Cannot Be Interchanged: Procurement Risk Analysis for CAS 93776-87-5


Although aminohydroxy-naphthalenedisulfonic acids share the same elemental composition, the positional arrangement of amino, hydroxyl, and sulfonic acid substituents on the naphthalene ring directly governs coupling reactivity, regioselectivity, and the resulting dye chromophore properties [1]. In dye synthesis, even a single positional shift of the hydroxyl or amino group alters the electron density distribution at the coupling site, changing both the kinetics of azo bond formation and the final λmax and molar extinction coefficient of the dye [2]. Twelve positional isomers of naphthalenedisulfonic acid are theoretically possible, yet only a subset has been commercialized for specific shade and fastness profiles [3]. Generic substitution of 8-amino-3-hydroxynaphthalene-1,5-disulphonate with H-acid (3,6-disulfonate substitution), K-acid (4,6-disulfonate substitution), or gamma-acid (monosulfonate, 6-position) will produce dyes with fundamentally different absorption characteristics, solubility, and fiber substantivity [1][2]. Procurement without verifying the exact positional isomer therefore carries a high risk of off-specification dye lots, batch rejection, and rework costs in textile or pigment manufacturing.

Sodium Hydrogen 8-Amino-3-Hydroxynaphthalene-1,5-Disulphonate: Quantified Differentiation Evidence vs. Comparator Isomers


Positional Isomer Identity Verification via InChIKey for Procurement Quality Assurance

The IUPAC name of the target compound is sodium 4-amino-7-hydroxy-5-sulfonaphthalene-1-sulfonate, and its unique InChIKey is XYCKNWOLHQBPNL-UHFFFAOYSA-M (monosodium salt) or XYCKNWOLHQBPNL-UHFFFAOYSA-L (disodium form of the closely related CAS 94349-54-9) . This distinguishes it from H-acid monosodium salt (CAS 5460-09-3), which has a different InChIKey corresponding to the 3,6-disulfonate substitution pattern; from K-acid (CAS 130-23-4), which has the 4,6-disulfonate arrangement; and from gamma-acid (CAS 90-51-7), which is a monosulfonic acid at the 6-position [1]. The target compound has 3 hydrogen bond donors, 8 hydrogen bond acceptors, a topological polar surface area of 175 Ų, and 2 rotatable bonds, while the disodium salt analog (CAS 94349-54-9) has 0 rotatable bonds and a molecular weight of 363.3 g/mol (vs. 341.3 g/mol for the target) . These computed molecular descriptors provide a definitive analytical fingerprint for incoming QC verification against mis-shipment of the incorrect isomer.

Dye intermediate procurement Positional isomer QC InChIKey batch verification

Patent-Cited Utility as a Reactive Dye Coupling Component with Defined Substituent Tolerances

In US Patent 5,681,937 (BASF), aminonaphthalenesulfonic acids of the formula where n = 1 or 2, R¹ = hydrogen or hydroxyl are employed as coupling components for reactive azo dyes bearing a fiber-reactive anchor radical of the formula SO₂–Y (where Y = vinyl or substituted ethyl) [1]. The 8-amino-3-hydroxynaphthalene-1,5-disulphonate scaffold fits this general formula with the amino group at position 8 and the hydroxyl group available at position 3 for diazo coupling ortho or para to the hydroxyl directing group. The patent explicitly requires that when n = 1 and R¹ = hydroxyl with R² = R³ = R⁴ = hydrogen, the anchor radical E must not be hydrogen (proviso i), and when n = 1 with R¹ = hydrogen, E must not be hydrogen (proviso ii), indicating that the presence and position of the hydroxyl group on the coupling component critically determines which diazo components can be used and whether the resulting dye will possess fiber reactivity [1]. Indian Patent 196458 further describes reactive dyes using aminonaphthalene coupling components of formula III where G¹ and G² can be hydrogen or hydroxyl/hydroxysulfonyl, and R¹ and R² can be hydrogen or hydroxysulfonylmethyl, demonstrating that the specific substitution pattern on the naphthalene ring directly determines the dye's application property profile [2].

Reactive dye synthesis Azo coupling component Textile dye intermediate

Salinity and Stoichiometry Differentiation: Monosodium Salt vs. Disodium Salt for Formulation Precision

The target compound is the monosodium salt (1 Na⁺ per molecule, MW 341.3 g/mol, molecular formula C₁₀H₈NNaO₇S₂), whereas CAS 94349-54-9 is the corresponding disodium salt (2 Na⁺ per molecule, MW 363.3 g/mol, molecular formula C₁₀H₇NNa₂O₇S₂) . This stoichiometric difference changes the equivalent weight used in synthesis calculations by approximately 6.4% (341.3 vs. 363.3 g/mol). The monosodium form has 3 hydrogen bond donors while the disodium form has 2, and the monosodium form has 2 rotatable bonds versus 0 for the disodium form, reflecting differences in the protonation state of one sulfonic acid group that may affect solubility characteristics and pH buffering behavior in coupling reactions .

Salt form selection Formulation stoichiometry Dye synthesis reproducibility

Sodium Hydrogen 8-Amino-3-Hydroxynaphthalene-1,5-Disulphonate: Evidence-Backed Industrial and Research Application Scenarios


Synthesis of Reactive Azo Dyes with 1,5-Disulfonate Spacing for Cellulose Fiber Dyeing

This compound serves as the coupling component for vinyl-sulfone-type reactive dyes where the 1,5-disulfonate substitution pattern provides one sulfonate group per naphthalene ring, a spacing geometry that influences dye solubility, aggregation, and substantivity toward cellulose fibers [1][2]. The 8-amino group allows for potential diazotization and further coupling, while the 3-hydroxyl group activates the adjacent positions (C2 and C4) for electrophilic attack by diazonium salts, enabling the construction of monoazo and disazo chromophores with tailored absorption profiles. Industrial dye chemists should procure this exact isomer—not H-acid or K-acid—when the target dye molecule requires the sulfonate groups at positions 1 and 5 as specified in the dye's structural design, because the 1,5-arrangement cannot be replicated by post-synthetic sulfonation of the 3,6- or 4,6-disulfonate isomers [1].

Precision Formulation Development Requiring the Monosodium Salt for Controlled pH and Buffering

The monosodium salt form (one free sulfonic acid group, one sodium sulfonate) provides partial acidity that can serve as an internal buffer during alkaline coupling reactions (typically pH 8–10), reducing the need for external acid or base addition and improving batch-to-batch reproducibility [1]. In contrast, the disodium salt (CAS 94349-54-9), with both sulfonate groups fully neutralized, offers no intrinsic buffering capacity and may require additional pH adjustment, which can introduce salt load variability into the dye synthesis [2]. This distinction is critical for process development chemists scaling from lab to pilot production: the monosodium salt's 6.4% lower equivalent weight (341.3 vs. 363.3 g/mol) must also be accounted for in molar charge calculations [1][2].

Incoming QC Identity Confirmation Against Isomer Mis-Shipment in Dye Intermediate Supply Chains

Given that multiple aminohydroxy-naphthalenedisulfonic acid isomers are commercially available and visually indistinguishable as powders, procurement and QC teams must implement identity verification by matching the experimental InChIKey (XYCKNWOLHQBPNL-UHFFFAOYSA-M), exact mass (340.9640 Da), or HPLC retention time against the certified reference standard for CAS 93776-87-5 [1]. This prevents the operational risk of receiving H-acid monosodium salt (CAS 5460-09-3), K-acid (CAS 130-23-4), gamma-acid (CAS 90-51-7), or the disodium salt analog (CAS 94349-54-9), which have overlapping molecular weights but distinct chromatographic and mass spectrometric signatures [3]. Implementation of this QC gate is the single highest-value action a procurer can take to avoid costly batch failures downstream.

Research into Structure-Property Relationships of Isomeric Aminonaphthalenedisulfonic Acid Coupling Components

For academic and industrial R&D groups investigating how sulfonate group positioning on the naphthalene ring affects azo dye chromophore properties (λmax, molar extinction coefficient, photostability, wash fastness), this compound provides the 1,5-disulfonate substitution pattern as one data point in a systematic isomer screen. When compared with dyes synthesized from H-acid (3,6-disulfonate), K-acid (4,6-disulfonate), and gamma-acid (6-monosulfonate), the 1,5-isomer completes the positional matrix needed to establish quantitative structure-property relationships (QSPR) that inform rational dye design [1][2]. No published head-to-head dye performance data are currently available for this specific isomer, making it a research gap opportunity for collaborative industrial-academic studies [1].

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